Dhodh-IN-13

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This enzyme is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . DHODH inhibitors like this compound have gained significant attention for their potential therapeutic applications in cancer, autoimmune diseases, and viral infections .

Mecanismo De Acción

Target of Action

A structurally similar compound, n-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2h-pyran-4-carboxamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .

Mode of Action

It’s structurally similar compound, 4-hydroxy-n-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, has been identified as a nanomolar inhibitor of the nf-κb pathway . This suggests that 4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide may also interact with its targets to inhibit certain biochemical pathways.

Biochemical Pathways

The compound is likely to affect the NF-κB signaling pathway, given the activity of its structurally similar compound . The NF-κB pathway is a crucial cellular signaling pathway involved in inflammation, immunity, cell proliferation, and survival.

Result of Action

Given its potential inhibition of the nf-κb pathway, it may have effects on inflammation, immunity, and cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-13 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes the formation of biaryl compounds, which are then functionalized to achieve the desired inhibitory activity . Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the biaryl core . Subsequent steps may include various functional group transformations, such as oxidation, reduction, and substitution reactions, to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents . Additionally, process optimization would focus on improving the scalability and reproducibility of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Dhodh-IN-13 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohols to ketones or aldehydes.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of an alcohol group in this compound would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine .

Aplicaciones Científicas De Investigación

Dhodh-IN-13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.

Comparación Con Compuestos Similares

Similar Compounds

Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide, used in the treatment of multiple sclerosis.

Brequinar: A potent DHODH inhibitor investigated for its anticancer properties.

Uniqueness of Dhodh-IN-13

This compound is unique in its high potency and selectivity for DHODH, making it a valuable tool for studying the enzyme’s role in various biological processes . Additionally, its potential therapeutic applications in cancer and viral infections set it apart from other DHODH inhibitors .

Actividad Biológica

Dhodh-IN-13 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

DHODH plays a pivotal role in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of uridine triphosphate (UTP) and cytidine triphosphate (CTP), ultimately affecting cell proliferation and survival. This compound specifically targets this enzyme, disrupting the pyrimidine synthesis pathway.

Biological Effects

-

Cell Proliferation and Apoptosis

- Studies have shown that inhibition of DHODH by compounds like this compound can induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and colorectal cancer (CRC) cells. For instance, silencing DHODH resulted in decreased cell proliferation and increased apoptosis in esophageal squamous cell carcinoma (ESCC) and CRC cells .

- Differentiation Induction

- Antitumor Activity

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Acute Myeloid Leukemia

In a murine model of AML, treatment with this compound led to significant reductions in tumor burden and improved survival rates. The mechanism involved both direct cytotoxic effects on leukemic cells and modulation of the immune response through enhanced antigen presentation.

Case Study 2: Colorectal Cancer

In vitro studies demonstrated that this compound treatment resulted in marked apoptosis in CRC cell lines. The compound's ability to inhibit DHODH was correlated with reduced cellular ATP levels and increased markers of apoptosis.

Propiedades

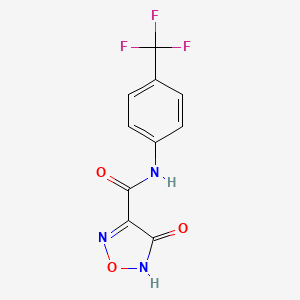

IUPAC Name |

4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRMPPEMZWUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.